molecular formula C20H18FN3O4 B2759285 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(4-fluorophenoxy)benzyl)propanamide CAS No. 1207021-33-7

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(4-fluorophenoxy)benzyl)propanamide

Cat. No.: B2759285
CAS No.: 1207021-33-7
M. Wt: 383.379
InChI Key: AWOFWQYNDNORJV-UHFFFAOYSA-N
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Description

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(4-fluorophenoxy)benzyl)propanamide is an intriguing organic compound with a distinct molecular structure. It features a pyrimidine ring and a fluorinated benzyl group, indicative of its potential reactivity and utility in various fields such as medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. Here's a generalized synthetic route:

  • Formation of the Pyrimidine Ring: : This step involves cyclization reactions, often starting with a urea derivative and appropriate carbonyl-containing compounds under acidic or basic conditions.

  • Attachment of the Benzyl Group: : The next step includes the functionalization of the pyrimidine ring by introducing the benzyl group, facilitated by nucleophilic substitution reactions.

  • Addition of the Propanamide Side Chain: : The final step entails the attachment of the propanamide moiety through condensation or amidation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

On an industrial scale, the production of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(4-fluorophenoxy)benzyl)propanamide requires careful optimization of reaction conditions to ensure high yield and purity. This might involve:

  • Optimization of Solvent Systems: : To enhance solubility and reaction rates.

  • Catalyst Selection: : Employing metal catalysts like palladium or copper to accelerate specific reaction steps.

  • Purification Techniques: : Utilizing chromatography and crystallization for final product isolation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, particularly at the pyrimidine ring, potentially forming more reactive intermediates.

  • Reduction: : It may be reduced at specific functional groups, such as the carbonyl groups, leading to a variety of derivatives.

  • Substitution: : The fluorinated benzyl group allows for nucleophilic or electrophilic substitution reactions, enabling functional modifications.

Common Reagents and Conditions

  • Oxidation: : Agents like KMnO₄ or H₂O₂ under mild conditions.

  • Reduction: : Reagents like NaBH₄ or LiAlH₄.

  • Substitution: : Typical reagents include halides, alcohols, and amines under catalysis.

Major Products Formed

Depending on the specific reactions, products may include:

  • Hydroxylated pyrimidine derivatives.

  • Reduced alcohol or amine derivatives of the compound.

  • Substituted benzyl analogs.

Scientific Research Applications

The compound has broad applications across various scientific domains:

  • Chemistry: : Utilized as an intermediate in organic synthesis for producing complex molecules.

  • Biology: : Acts as a probe or ligand in studying enzyme interactions and metabolic pathways.

  • Medicine: : Potentially explored as a pharmacophore in drug development, particularly in targeting specific diseases due to its structural attributes.

  • Industry: : Used in material science for developing new polymers and coatings with enhanced properties.

Mechanism of Action

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(4-fluorophenoxy)benzyl)propanamide exerts its effects through:

  • Interaction with Molecular Targets: : Binding to specific enzymes or receptors, affecting their activity.

  • Pathway Modulation: : Altering signaling pathways involved in disease processes or cellular functions.

Comparison with Similar Compounds

When compared to structurally similar compounds, 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(4-fluorophenoxy)benzyl)propanamide stands out due to:

  • Unique Functional Groups: : The combination of pyrimidine and fluorinated benzyl groups offers unique reactivity profiles.

  • Enhanced Stability and Reactivity: : Fluorination often enhances metabolic stability and biological activity.

List of Similar Compounds

  • 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)benzamide

  • N-benzyl-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide

  • 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)propanamide

Exploring its properties opens doors to many scientific insights and innovations

Properties

IUPAC Name

3-(2,4-dioxopyrimidin-1-yl)-N-[[3-(4-fluorophenoxy)phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4/c21-15-4-6-16(7-5-15)28-17-3-1-2-14(12-17)13-22-18(25)8-10-24-11-9-19(26)23-20(24)27/h1-7,9,11-12H,8,10,13H2,(H,22,25)(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOFWQYNDNORJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CNC(=O)CCN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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